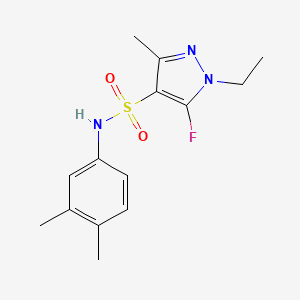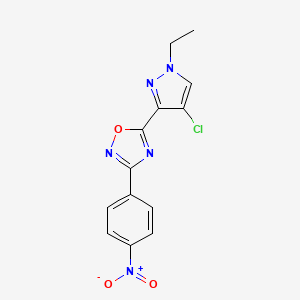
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous flow reactors may be employed.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
化学反应分析
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and ethyl substituents, which may affect its chemical properties and applications.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole:
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is unique due to its specific substituents, which can influence its chemical behavior, reactivity, and potential applications. The presence of the chloro group and multiple phenyl rings can enhance its stability and provide opportunities for further functionalization.
属性
分子式 |
C27H27ClN2 |
|---|---|
分子量 |
415.0 g/mol |
IUPAC 名称 |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)pyrazole |
InChI |
InChI=1S/C27H27ClN2/c1-6-21-9-7-8-10-24(21)30-27(23-14-12-18(3)20(5)16-23)25(28)26(29-30)22-13-11-17(2)19(4)15-22/h7-16H,6H2,1-5H3 |
InChI 键 |
MGVWFWKXPMEYPO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10924376.png)



![1-ethyl-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924397.png)
![ethyl 1-ethyl-6-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924399.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10924406.png)
![6-methyl-3-(4-methylphenyl)-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924417.png)
![6-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924424.png)

![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924435.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10924436.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10924438.png)

